(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile
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Overview
Description
This compound belongs to the class of organic compounds known as cinnamic acids and derivatives. Specifically, it falls under the category of 3-phenylprop-2-enoic acids. The chemical formula for this compound is C21H18F6N2O2S . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Industrial Production:: As of now, there is no documented industrial-scale production method for this compound. Research efforts may be ongoing to develop efficient and scalable processes.
Chemical Reactions Analysis
Reactivity:: The compound likely undergoes various chemical reactions due to its functional groups. These reactions may include:
- Oxidation : Oxidative processes can modify the compound’s functional groups.
- Reduction : Reduction reactions may alter the imine or hydrazinylidene moieties.
- Substitution : Substitution reactions could occur at the phenyl rings or the morpholine group.
Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired transformation. typical reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major Products:: The major products formed during these reactions would vary based on the specific reaction type. Further experimental studies are needed to elucidate these products.
Scientific Research Applications
Chemistry::
Biology and Medicine::- Antiviral Properties : Given its structural features, the compound could be investigated for antiviral activity. For instance, a related molecule was studied as a potential drug against COVID-19 .
- Biological Interactions : Understanding its interactions with biological macromolecules (e.g., proteins) is crucial for drug discovery.
Industry:: The compound’s unique properties may find applications in materials science, such as organic electronics or catalyst design.
Mechanism of Action
The exact mechanism by which “(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile” exerts its effects remains speculative. Further studies are needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While no direct analogs are available for comparison, researchers may explore related hydrazinylidene derivatives or cinnamic acid derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C14H14F3N5O |
---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
(1E)-2-imino-2-morpholin-4-yl-N-[3-(trifluoromethyl)anilino]ethanimidoyl cyanide |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)10-2-1-3-11(8-10)20-21-12(9-18)13(19)22-4-6-23-7-5-22/h1-3,8,19-20H,4-7H2/b19-13?,21-12+ |
InChI Key |
ZVXWHWRRQYRGBN-RARWTCAYSA-N |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/C#N |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=CC(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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